Stereochemical Differentiation: Chiral vs. Racemic 3-Ethynylpiperidine
The synthesis of enantiomerically pure (S)-3-ethynylpiperidine requires precise stereochemical control at the C3 position, a significant synthetic challenge compared to the racemic mixture . The stereochemistry at the nitrogen atom is crucial for its biological activity . The racemic mixture (CAS 794533-54-3) is widely available at 95-98% purity, while the (S)-enantiomer (CAS 2199320-87-9) and (R)-enantiomer are specialized research materials with limited commercial availability and higher cost .
| Evidence Dimension | Stereochemical purity and synthetic accessibility |
|---|---|
| Target Compound Data | Racemic 3-ethynylpiperidine (CAS 794533-54-3): 95-98% purity; widely available commercially . |
| Comparator Or Baseline | (S)-3-ethynylpiperidine (CAS 2199320-87-9): Enantiopure; limited availability; requires specialized asymmetric synthesis . |
| Quantified Difference | Racemic form is readily accessible; enantiopure forms require multi-step asymmetric synthesis with precise stereocontrol . |
| Conditions | Synthetic accessibility and commercial availability. |
Why This Matters
Selecting the racemic versus enantiopure form dictates synthetic complexity, cost, and biological readout; the racemic form is suitable for exploratory chemistry, while enantiopure material is essential for chiral drug candidate optimization.
